![molecular formula C13H19FN3O9P B13825856 (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid](/img/structure/B13825856.png)
(2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sofosbuvir metabolite GS-566500 13CD3 is a labeled metabolite of Sofosbuvir, a nucleotide analog prodrug used in the treatment of hepatitis C virus (HCV) infection. Sofosbuvir is metabolized in the body to form several metabolites, including GS-566500, which is an intermediate metabolite. The labeled version, GS-566500 13CD3, is used as an internal standard in various analytical methods to quantify Sofosbuvir and its metabolites in biological samples .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sofosbuvir and its metabolites involves several steps, including fluorination chemistry, nucleotide synthesis, and regio- and stereoselective phosphoramidation . The synthetic route to GS-566500 involves the hydrolysis of Sofosbuvir by hydrolase activity, resulting in high plasma exposure to this intermediate metabolite .
Industrial Production Methods
Industrial production of Sofosbuvir and its metabolites, including GS-566500, involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as ultra-performance liquid chromatography (UPLC) and mass spectrometry (MS) for quality control and quantification .
Analyse Chemischer Reaktionen
Types of Reactions
Sofosbuvir metabolite GS-566500 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for the metabolic activation and deactivation of the compound .
Common Reagents and Conditions
Common reagents used in the synthesis and analysis of GS-566500 include acetonitrile, ammonium formate, and formic acid. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions involving GS-566500 include the active triphosphate form GS-461203 and the inactive metabolite GS-331007. These products are crucial for the antiviral activity of Sofosbuvir .
Wissenschaftliche Forschungsanwendungen
Sofosbuvir metabolite GS-566500 13CD3 is widely used in scientific research for various applications:
Wirkmechanismus
Sofosbuvir metabolite GS-566500 is an intermediate in the metabolic activation of Sofosbuvir. Sofosbuvir is a nucleotide analog inhibitor that specifically inhibits the HCV NS5B RNA-dependent RNA polymerase. Following intracellular metabolism, Sofosbuvir is converted to its active form, GS-461203, which incorporates into HCV RNA by the NS5B polymerase and acts as a defective substrate, thereby inhibiting viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
GS-331007: The primary circulating metabolite of Sofosbuvir, accounting for over 90% of systemic drug exposure.
PSI-6130: A cytidine nucleoside analog that is a potent inhibitor of HCV replication.
PSI-6206: Another uridine metabolite of Sofosbuvir that inhibits the HCV NS5B polymerase.
Uniqueness
Sofosbuvir metabolite GS-566500 is unique due to its role as an intermediate metabolite in the metabolic pathway of Sofosbuvir. Its labeled version, GS-566500 13CD3, is particularly valuable in analytical chemistry for the accurate quantification of Sofosbuvir and its metabolites in biological samples .
Eigenschaften
Molekularformel |
C13H19FN3O9P |
|---|---|
Molekulargewicht |
415.29 g/mol |
IUPAC-Name |
(2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid |
InChI |
InChI=1S/C13H19FN3O9P/c1-6(10(20)21)16-27(23,24)25-5-7-9(19)13(2,14)11(26-7)17-4-3-8(18)15-12(17)22/h3-4,6-7,9,11,19H,5H2,1-2H3,(H,20,21)(H,15,18,22)(H2,16,23,24)/t6-,7+,9+,11+,13+/m0/s1/i2+1D3 |
InChI-Schlüssel |
UOYKQCZOTUPGRY-ARUJFWOBSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(N[C@@H](C)C(=O)O)O)O)F |
Kanonische SMILES |
CC(C(=O)O)NP(=O)(O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7R)-3-methyl-7-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetyl]amino]-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13825784.png)
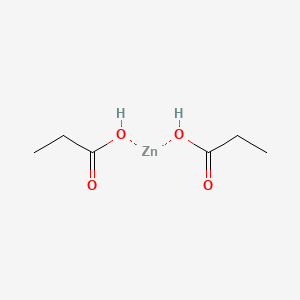
![5-{[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]amino}-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile](/img/structure/B13825790.png)
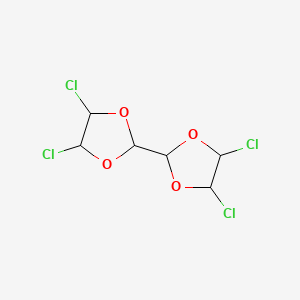
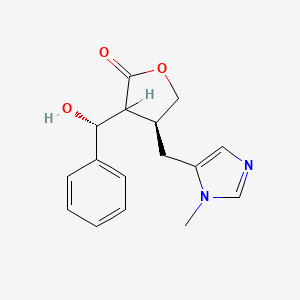
![5-(2,5-Dimethoxyphenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13825803.png)
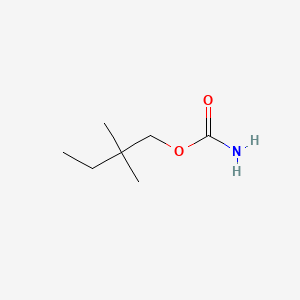
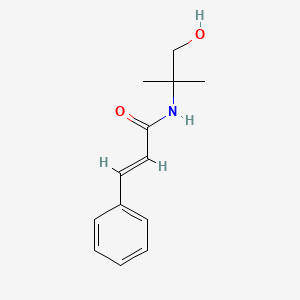

![[2-(Ethylcarbamoylamino)-2-oxoethyl] 3-(2,4-dimethylphenyl)-1-phenylpyrazole-4-carboxylate](/img/structure/B13825825.png)
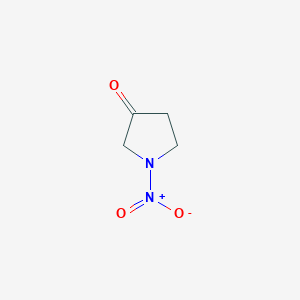
![2,4-dichloro-N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]benzamide](/img/structure/B13825837.png)
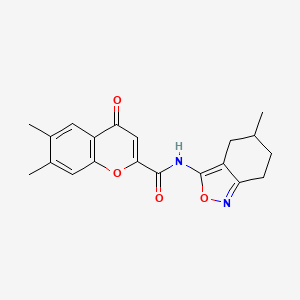
![(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol](/img/structure/B13825844.png)
